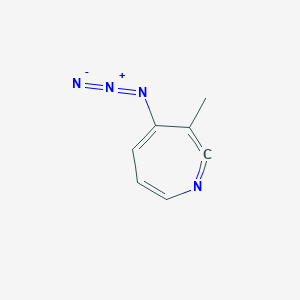![molecular formula C13H10Br2OS B14220252 1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene CAS No. 825647-57-2](/img/structure/B14220252.png)
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene is an organic compound with the molecular formula C13H10Br2OS It is a derivative of benzene, where two bromine atoms and a 4-methoxyphenylsulfanyl group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by the introduction of the 4-methoxyphenylsulfanyl group. One common method involves the bromination of 1,3-dibromobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromobenzene derivative is then reacted with 4-methoxythiophenol under basic conditions to introduce the 4-methoxyphenylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions followed by thiolation. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Various substituted benzene derivatives.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl compounds.
Scientific Research Applications
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the interactions of sulfanyl-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the sulfanyl group undergoes oxidation to form sulfoxides or sulfones. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar structure but with a fluorine atom instead of the 4-methoxyphenylsulfanyl group.
1,3-Dibromo-5-[(4-methoxyphenyl)methoxy]benzene: Similar structure but with a methoxy group instead of the sulfanyl group.
Uniqueness
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene is unique due to the presence of the 4-methoxyphenylsulfanyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The sulfanyl group can participate in various chemical transformations, making this compound versatile for synthetic and research purposes.
Properties
CAS No. |
825647-57-2 |
|---|---|
Molecular Formula |
C13H10Br2OS |
Molecular Weight |
374.09 g/mol |
IUPAC Name |
1,3-dibromo-5-(4-methoxyphenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H10Br2OS/c1-16-11-2-4-12(5-3-11)17-13-7-9(14)6-10(15)8-13/h2-8H,1H3 |
InChI Key |
GPEBIPVKSOQGFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)
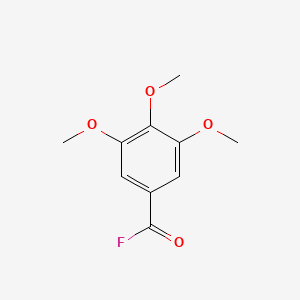
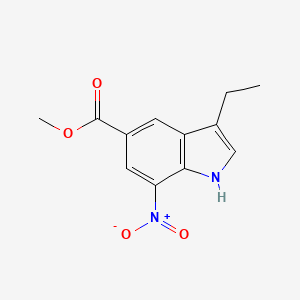
![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)

![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
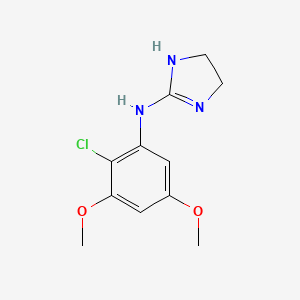
![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)
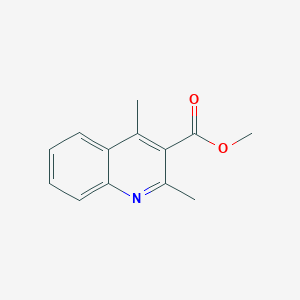
![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)
![Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-](/img/structure/B14220259.png)
